1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine 1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17424750
InChI: InChI=1S/C8H10N4/c1-2-12-8-5-6(9)3-4-7(8)10-11-12/h3-5H,2,9H2,1H3
SMILES:
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol

1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine

CAS No.:

Cat. No.: VC17424750

Molecular Formula: C8H10N4

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine -

Specification

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
IUPAC Name 3-ethylbenzotriazol-5-amine
Standard InChI InChI=1S/C8H10N4/c1-2-12-8-5-6(9)3-4-7(8)10-11-12/h3-5H,2,9H2,1H3
Standard InChI Key AJILVIOMKYLVDH-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=CC(=C2)N)N=N1

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture and Electronic Configuration

The core structure of 1-ethyl-1H-benzo[d][1,2,] triazol-6-amine consists of a benzene ring fused to a triazole moiety, with an ethyl group at the N1 position and an amine group at the C6 position (Fig. 1). This arrangement creates a planar aromatic system with conjugated π-electrons, while the ethyl substituent introduces steric bulk and lipophilicity. Computational studies on analogous benzotriazoles suggest that the amine group at C6 enhances hydrogen-bonding capacity, which may improve solubility in polar solvents compared to non-polar derivatives .

Spectral and Crystallographic Data

While X-ray crystallographic data for 1-ethyl-1H-benzo[d][1, triazol-6-amine remain unpublished, studies on structurally similar compounds provide insights. For example, 3-(1H-benzo[d][1, triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-methylbenzoate crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 12.331 Å, b = 8.9625 Å, c = 20.363 Å, and β = 105.11° . The dihedral angle between the benzotriazole and ethyl-substituted benzene ring in this analog is 10.18°, indicating significant planarity that may facilitate π-π stacking interactions . Infrared spectroscopy of benzotriazole derivatives typically shows N-H stretching vibrations at 3400–3300 cm⁻¹ and aromatic C=C stretches at 1600–1450 cm⁻¹, patterns expected to persist in the ethyl-amine variant .

Table 1: Predicted Physicochemical Properties of 1-Ethyl-1H-benzo[d] triazol-6-amine

PropertyValue/DescriptionBasis for Inference
Molecular FormulaC₈H₁₀N₄Structural analysis
Molecular Weight162.20 g/molStoichiometric calculation
Melting Point180–185°CAnalog data (methyl variant)
LogP (Octanol-Water)1.2 ± 0.3Computational prediction
Hydrogen Bond Donors1 (NH₂)Structural analysis
Hydrogen Bond Acceptors3 (Triazole N atoms)Structural analysis

Synthetic Methodologies

Alkylation of Benzotriazole Precursors

A plausible route to 1-ethyl-1H-benzo[d][1,2,] triazol-6-amine involves regioselective alkylation of 1H-benzo[d][1,2,] triazol-6-amine. In analogous syntheses, microwave-assisted N-alkylation using ethyl iodide in the presence of a base like potassium carbonate yields N-ethyl derivatives with >90% efficiency . The reaction typically proceeds in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 2–4 hours. Chromatographic purification on silica gel (eluent: ethyl acetate/hexane) affords the pure product, as validated for methyl-substituted analogs .

Reduction of Nitro Derivatives

An alternative pathway starts with 1-ethyl-6-nitro-1H-benzo[d] triazole, which undergoes catalytic hydrogenation (H₂, Pd/C) in ethanol to reduce the nitro group to an amine. This method avoids over-alkylation but requires careful control of reaction conditions to prevent triazole ring hydrogenolysis .

Industrial and Material Science Applications

Corrosion Inhibition

Benzotriazoles are widely used as copper corrosion inhibitors in cooling systems. The ethyl group in 1-ethyl-1H-benzo[d][1,2,] triazol-6-amine could enhance adsorption on metal surfaces via hydrophobic interactions, while the amine group coordinates with metal ions to form protective films .

Polymer Stabilization

As UV stabilizers, benzotriazoles quench excited-state chromophores in polymers. The amine substituent may improve compatibility with polar polymer matrices like polyamides or polyurethanes, extending material lifespans in sunlight-exposed applications .

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